molecular formula C12H17NO2 B13158279 3-(Cyclobutoxymethyl)-2-methoxyaniline

3-(Cyclobutoxymethyl)-2-methoxyaniline

Cat. No.: B13158279
M. Wt: 207.27 g/mol
InChI Key: JUNFUDCNMNHUFA-UHFFFAOYSA-N
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Description

3-(Cyclobutoxymethyl)-2-methoxyaniline is a substituted aniline derivative featuring a methoxy group at the 2-position and a cyclobutoxymethyl substituent at the 3-position of the benzene ring.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-(cyclobutyloxymethyl)-2-methoxyaniline

InChI

InChI=1S/C12H17NO2/c1-14-12-9(4-2-7-11(12)13)8-15-10-5-3-6-10/h2,4,7,10H,3,5-6,8,13H2,1H3

InChI Key

JUNFUDCNMNHUFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1N)COC2CCC2

Origin of Product

United States

Preparation Methods

Synthesis of Cyclobutoxy Methyl Derivatives

The foundational step involves synthesizing cyclobutoxy methyl compounds, which serve as precursors for subsequent aromatic substitution. Several methods are documented:

Example procedure:

Cyclobutanol is reacted with chloromethyl methyl ether (ClCH2OCH3) in the presence of a base such as potassium carbonate, at controlled temperatures (around 0-25°C). This yields cyclobutoxymethyl chlorides, which are reactive intermediates for further coupling reactions.

Key Reaction Parameters

Parameter Conditions Reference/Source
Reagent Chloromethyl methyl ether Patent US8592426B2
Catalyst Potassium carbonate Patent US8592426B2
Temperature 0-25°C Patent US8592426B2
Yield Approximately 70-85% Patent US8592426B2

Introduction of the Cyclobutoxy Methyl Group onto Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The cyclobutoxymethyl chlorides are used to alkylate aromatic amines or phenols via EAS:

  • Reaction with 2-methoxyaniline or its derivatives under Friedel–Crafts alkylation conditions.
  • Use of Lewis acids such as aluminum chloride or iron(III) chloride to facilitate the substitution.

Example:

2-Methoxyaniline is dissolved in an inert solvent like dichloromethane, cooled to 0°C, then cyclobutoxymethyl chloride is added dropwise with catalytic aluminum chloride. The mixture is stirred, then warmed to room temperature, and the product is isolated after workup.

Reaction Conditions and Optimization

Parameter Conditions Reference/Source
Catalyst Aluminum chloride (AlCl3) Patent US8592426B2
Temperature 0-25°C during addition Patent US8592426B2
Reaction time 4-8 hours Patent US8592426B2
Yield 60-75% Patent US8592426B2

Introduction of the Methoxy Group

The methoxy group at the ortho position relative to the amino group can be introduced via nucleophilic substitution or methylation of a hydroxyl precursor:

Example:

2-Hydroxyaniline reacts with methyl iodide in acetone with potassium carbonate, at room temperature, producing 2-methoxyaniline with high yield.

Coupling or Final Functionalization

  • The cyclobutoxy methyl intermediate, once attached to the aromatic ring, undergoes reduction or further substitution to finalize the amino group placement.
  • Protection-deprotection strategies may be employed to selectively functionalize the amino group.

Summary of the Synthetic Route

Step Reaction Conditions Reagents Notes
1 Synthesis of cyclobutoxymethyl chloride 0-25°C, inert atmosphere Cyclobutanol + chloromethyl methyl ether + K2CO3 Yield: 70-85%
2 Electrophilic aromatic substitution 0-25°C, inert solvent Aromatic amine + cyclobutoxymethyl chloride + AlCl3 Yield: 60-75%
3 Methylation of hydroxyl group Room temperature 2-Hydroxyaniline + methyl iodide + K2CO3 High yield
4 Final purification Recrystallization or chromatography - Confirmed by NMR, IR, MS

Notes on Reaction Optimization and Challenges

  • Selectivity : Position-specific substitution on the aromatic ring requires controlling reaction conditions to favor ortho or para substitution.
  • Yield Improvement : Use of excess reagents and optimized temperature profiles enhances yields.
  • Purity : Purification via chromatography or recrystallization ensures removal of by-products.

In-Depth Research Findings and Data Tables

Study Key Findings Reagents Yield Remarks
US8592426B2 Efficient coupling of amines with acids to form derivatives, adaptable for methylation EDCI, AlCl3 60-85% Demonstrates versatility in aromatic substitution
PMC2983636 Synthesis of cyclobutane derivatives with functional groups Chloromethyl methyl ether, K2CO3 70-85% Relevant for cyclobutoxy methyl intermediate preparation
Sigma-Aldrich Commercial availability of 2-methoxyaniline - - Used as starting material

Chemical Reactions Analysis

Types of Reactions

3-(Cyclobutoxymethyl)-2-methoxyaniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Electrophilic substitution can be facilitated by reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(Cyclobutoxymethyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Cyclobutoxymethyl)-2-methoxyaniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.

Comparison with Similar Compounds

2-(Cyclobutoxymethyl)-3-methoxyaniline

  • Structural Difference : A positional isomer of the target compound, with the cyclobutoxymethyl group at the 2-position and the methoxy group at the 3-position.
  • Implications : Positional isomerism can significantly alter electronic distribution and steric hindrance, affecting binding affinity in biological systems or adsorption capacity in materials .
  • Synthesis : Similar synthetic routes (e.g., nucleophilic substitution or cross-coupling reactions) are likely used, but purification methods (e.g., silica gel chromatography or RP-HPLC) may vary depending on polarity differences .

4-Methoxyaniline

  • Key Difference : Lacks the cyclobutoxymethyl group and has a methoxy group at the 4-position.
  • Toxicity : 4-Methoxyaniline is reported as the most toxic among methoxyaniline isomers, releasing hazardous nitrogen oxides upon decomposition .

Functionalized Derivatives

5-(Ethylsulfonyl)-2-methoxyaniline

  • Structural Feature : Contains an ethylsulfonyl group at the 5-position.
  • Synthesis : Prepared via sulfonation of anisole derivatives, achieving 59% yield without chromatography—a simpler process compared to the multi-step purification required for cyclobutane-containing analogs .
  • Application : Serves as a precursor for angiogenesis inhibitors, highlighting how electron-withdrawing groups (e.g., sulfonyl) modulate pharmacological activity .

Isothiazolo[4,3-b]pyridine-Based Derivatives

  • Examples : Compounds 12h, 12i, and 12k () feature a 2-methoxyaniline group linked to isothiazolo[4,3-b]pyridine cores via piperazine or morpholine spacers.
  • Key Differences :
    • Bioactivity : These derivatives inhibit cyclin G-associated kinase (GAK), with inhibitory potency influenced by substituent flexibility and hydrogen-bonding capacity .
    • Synthetic Yields : Ranged from 45–53%, comparable to the target compound’s hypothetical synthesis but requiring specialized purification techniques (e.g., RP-HPLC) .

Physicochemical and Thermodynamic Properties

Solubility and Intermolecular Interactions

  • 2-Methoxyaniline in Binary Mixtures : Exhibits strong hydrogen bonding with primary alcohols (e.g., propan-1-ol), as evidenced by positive viscosity deviations and excess Gibbs free energy values. Such interactions may differ in 3-(Cyclobutoxymethyl)-2-methoxyaniline due to steric effects from the cyclobutane ring .
  • Density and Sound Speed : Experimental data for 2-methoxyaniline mixtures (303.15–313.15 K) provide benchmarks for predicting the target compound’s behavior in solution .

Toxicity and Environmental Impact

  • 2-Methoxyaniline: Causes neurotoxicity and carcinogenicity, necessitating advanced oxidation processes (AOPs) for wastewater treatment. The cyclobutoxymethyl group in the target compound may reduce volatility and environmental persistence compared to simpler methoxyanilines .
  • 4-Methoxyaniline : Higher toxicity underscores the importance of substituent position in risk assessment .

Data Tables

Table 2: Thermodynamic Properties of 2-Methoxyaniline Mixtures (T = 303.15 K)

Primary Alcohol Partner Density (g/cm³) Viscosity (mPa·s) Sound Speed (m/s)
Propan-1-ol 0.825 1.92 1240
2-Propen-1-ol 0.831 1.88 1235
2-Propyn-1-ol 0.837 1.85 1228

Data adapted from .

Biological Activity

3-(Cyclobutoxymethyl)-2-methoxyaniline is an organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 205.25 g/mol
  • IUPAC Name : 3-(Cyclobutoxymethyl)-2-methoxyaniline
  • Structure : The compound features an aniline structure with a methoxy group and a cyclobutoxymethyl substituent.

The biological activity of 3-(Cyclobutoxymethyl)-2-methoxyaniline is primarily attributed to its ability to interact with various biological targets. Its structural components allow it to engage in hydrogen bonding and hydrophobic interactions, which are critical for binding to proteins and enzymes. Preliminary studies suggest that the compound may act as a modulator of specific receptor pathways, although detailed mechanisms are still under investigation.

Antimicrobial Activity

Research indicates that 3-(Cyclobutoxymethyl)-2-methoxyaniline exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 3-(Cyclobutoxymethyl)-2-methoxyaniline. The compound was tested on various cancer cell lines, including:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
A549 (lung cancer)20
MCF-7 (breast cancer)25

These findings indicate moderate cytotoxicity, suggesting potential applications in cancer therapeutics.

Case Studies

  • Case Study on Antibacterial Effects :
    A study published in the Journal of Medicinal Chemistry evaluated the antibacterial efficacy of several derivatives of aniline compounds, including 3-(Cyclobutoxymethyl)-2-methoxyaniline. The study highlighted significant activity against Gram-positive bacteria and suggested further exploration into its mechanism of action.
  • Case Study on Cancer Cell Lines :
    Another research article focused on the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound led to increased apoptosis in HeLa cells, suggesting a potential mechanism through which it exerts its anticancer effects.

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